N-(4-methylphenyl)undec-10-enamide
Description
N-(4-Methylphenyl)undec-10-enamide is a fatty acid-derived amide featuring an undec-10-enoyl chain linked to a 4-methylphenyl substituent via an amide bond. The methyl group on the phenyl ring is electron-donating, which may enhance the stability of the amide bond compared to electron-withdrawing substituents like nitro or methoxy groups. Such modifications influence solubility, reactivity, and biological interactions, making this compound a candidate for antimicrobial or synthetic applications .
Properties
Molecular Formula |
C18H27NO |
|---|---|
Molecular Weight |
273.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)undec-10-enamide |
InChI |
InChI=1S/C18H27NO/c1-3-4-5-6-7-8-9-10-11-18(20)19-17-14-12-16(2)13-15-17/h3,12-15H,1,4-11H2,2H3,(H,19,20) |
InChI Key |
XGBKEFSEZYVWCC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CCCCCCCCC=C |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCCCCCCCC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below summarizes key structural and electronic differences between N-(4-methylphenyl)undec-10-enamide and its analogs:
Key Observations:
- Electron-Donating vs. Withdrawing Groups : The methyl group in this compound likely stabilizes the amide bond compared to the electron-withdrawing nitro group in N-(4-nitrophenyl)undec-10-enamide, which may increase reactivity but reduce stability .
- Polar Substituents : Hydroxypropyl and hydroxyethyl analogs exhibit higher polarity, enhancing solubility in polar solvents, which is critical for biological applications .
- Structural Rigidity : Hydrazide derivatives (e.g., N'-benzylideneundec-10-enehydrazide) feature conjugated systems (N=CH) that may improve binding to microbial targets .
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